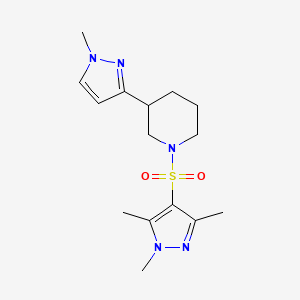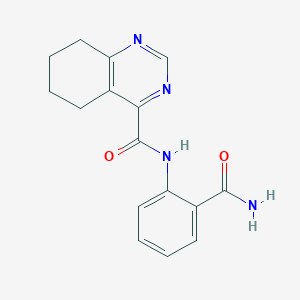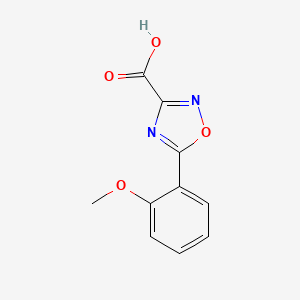![molecular formula C7H16ClNO2S B2953347 [1-(Methanesulfonylmethyl)cyclobutyl]methanamine hydrochloride CAS No. 1909306-67-7](/img/structure/B2953347.png)
[1-(Methanesulfonylmethyl)cyclobutyl]methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1-(Methanesulfonylmethyl)cyclobutyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1909306-67-7 . It has a molecular weight of 213.73 . The IUPAC name for this compound is (1-((methylsulfonyl)methyl)cyclobutyl)methanamine hydrochloride . It is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H15NO2S.ClH/c1-11(9,10)6-7(5-8)3-2-4-7;/h2-6,8H2,1H3;1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
“[1-(Methanesulfonylmethyl)cyclobutyl]methanamine hydrochloride” is a powder that is stored at 4 degrees Celsius .Applications De Recherche Scientifique
Methane Utilization by Methanotrophs
Methanotrophs are bacteria that can use methane as their sole carbon source, offering a wide range of potential biotechnological applications. Methanotrophs can generate single-cell protein, biopolymers, components for nanotechnology applications (surface layers), soluble metabolites (methanol, formaldehyde, organic acids, and ectoine), lipids (biodiesel and health supplements), growth media, and vitamin B12. They may also be genetically engineered to produce new compounds such as carotenoids or farnesene. Some enzymes (dehydrogenases, oxidase, and catalase) produced by methanotrophs are valuable products with high conversion efficiencies and can generate methanol or sequester CO2 as formic acid ex vivo. Live cultures can be used for bioremediation, chemical transformation, wastewater denitrification, as components of biosensors, or possibly for directly generating electricity (Strong, Xie, & Clarke, 2015).
Biological Hydrogen Methanation
Biological hydrogen methanation (BHM) is a promising approach for converting energy from fluctuating sources like wind and solar into natural gas via electrolysis and the Sabatier-reaction. This process can overcome physical limitations of the fermentation process, such as gas-liquid mass transfer or a rise of pH value, enhancing environmental circumstances for bacterial biomass. With respect to ex-situ methanation, studies show a clear connection between methane production and the methane percentage in the off-gas (Lecker, Illi, Lemmer, & Oechsner, 2017).
Methane Oxidation to Methanol
The direct oxidation of methane to methanol (DMTM) involves both heterogeneous and homogeneous oxidation processes. Transition metal oxides, particularly those based on molybdenum and iron, are widely studied catalysts for methane conversion via heterogeneous oxidation. The process control parameters, reactor design, and the search for green mediums and efficient catalysts are crucial for overcoming the challenges related to low yields and selectivity of direct methane conversions (Han et al., 2016).
Methane Conversion via Oxidative Methylation
Oxidative methylation of aromatics over zeolite catalysts offers a route for converting methane into more valuable higher hydrocarbons. This process, termed "oxidative methylation," involves intermediate methanol formation by methane partial oxidation, followed by benzene methylation with methanol. The use of methane and oxygen and the effective application of zeolite catalysts in this methylation reaction have significant green chemistry implications, providing a sustainable approach to methane utilization (Adebajo, 2007).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These codes provide guidance on how to handle and store the compound safely.
Propriétés
IUPAC Name |
[1-(methylsulfonylmethyl)cyclobutyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-11(9,10)6-7(5-8)3-2-4-7;/h2-6,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIGZPACTYSGGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1(CCC1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Methanesulfonylmethyl)cyclobutyl]methanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2953268.png)
![Methyl 4,5-dimethyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2953269.png)


![N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2953276.png)
![(Z)-N-(4-(((1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide](/img/structure/B2953277.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2953281.png)
![2-(4-fluorophenoxy)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2953282.png)



![(E)-methyl 2-(2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2953287.png)